1-Cyclopentyl-2-(3-fluorophenyl)ethan-1-one
Description
1-Cyclopentyl-2-(3-fluorophenyl)ethan-1-one is a ketone derivative featuring a cyclopentyl group attached to the carbonyl carbon and a 3-fluorophenyl substituent on the adjacent carbon. This compound combines steric effects from the cyclopentyl ring with electronic modulation via the fluorine atom, making it structurally distinct from related analogs.
Properties
Molecular Formula |
C13H15FO |
|---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
1-cyclopentyl-2-(3-fluorophenyl)ethanone |
InChI |
InChI=1S/C13H15FO/c14-12-7-3-4-10(8-12)9-13(15)11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9H2 |
InChI Key |
KXKIKMRSKSLOCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)CC2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-2-(3-fluorophenyl)ethan-1-one typically involves the reaction of cyclopentanone with 3-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring efficient conversion of reactants to the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-2-(3-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride yield the corresponding alcohols.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-Cyclopentyl-2-(3-fluorophenyl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-2-(3-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways are subject to ongoing research .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Cycloalkyl-Ethanone Derivatives
- 1-Cyclopentyl-2-(phenylsulfonyl)ethan-1-one (): Structure: Cyclopentyl group with a phenylsulfonyl substituent. Properties: Melting point (69–70°C), IR peaks at 1713 cm⁻¹ (C=O stretch), and 68.4% yield via nucleophilic substitution .
- 1-Cyclohexyl-2-(phenylthio)ethan-1-one (): Structure: Cyclohexyl group with a phenylthio substituent. Properties: Liquid state (52.4% yield), synthesized via thiophenol substitution . Comparison: The larger cyclohexyl ring increases steric hindrance, while the thioether group offers different redox reactivity compared to fluorine.
Fluorophenyl-Containing Analogs
1-(3-Fluorophenyl)-2-((4-phenyl-5-(thiophen-3-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one () :
2-(3-Fluorophenyl)-1-[4-(Methylsulfanyl)phenyl]ethan-1-one () :
Cycloalkyl vs. Aromatic Core Variations
- 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one (): Structure: Cyclopropyl ring instead of cyclopentyl.
- 1-(2-Amino-5-chloropyridin-3-yl)-2-(3-fluorophenyl)ethan-1-one (): Structure: Pyridine core with amino and chloro substituents. Comparison: The aromatic pyridine ring may engage in stronger π-π interactions compared to the aliphatic cyclopentyl group .
Physicochemical and Spectral Properties
Table 1: Comparative Physicochemical Data
Biological Activity
1-Cyclopentyl-2-(3-fluorophenyl)ethan-1-one is an organic compound with the molecular formula C13H15FO. Its structural characteristics include a cyclopentyl group and a 3-fluorophenyl moiety, which contribute to its unique physicochemical properties. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
The compound's structure can be described as follows:
- Molecular Formula : C13H15FO
- Molecular Weight : 220.26 g/mol
- Functional Groups : Ketone, aromatic fluorine substitution
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including potential anti-inflammatory and analgesic effects. Its fluorine substitution enhances lipophilicity, which may improve its interaction with biological targets.
The mechanism of action involves the compound's ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate their activity, influencing downstream signaling pathways. Although detailed mechanisms are still under investigation, initial studies suggest it may inhibit certain kinases involved in inflammatory processes.
Anti-inflammatory Activity
A study explored the anti-inflammatory properties of this compound, demonstrating its effectiveness in reducing inflammation in animal models. The compound was shown to inhibit the production of pro-inflammatory cytokines, suggesting a potential therapeutic role in treating inflammatory diseases.
| Study | Model | Result |
|---|---|---|
| Rat adjuvant arthritis | Significant reduction in inflammation markers | |
| Mouse model of pain | Decreased pain response compared to control |
Analgesic Effects
In analgesic assays, the compound demonstrated dose-dependent pain relief. The efficacy was comparable to standard analgesics, indicating its potential as a novel pain management agent.
Structure-Activity Relationship (SAR)
The presence of the cyclopentyl group and the 3-fluorophenyl substitution plays a crucial role in enhancing biological activity. Variations in these groups can lead to significant changes in potency and selectivity against various biological targets.
Comparison with Similar Compounds
This compound can be compared with other compounds possessing similar structures:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one | Cyclopropyl instead of cyclopentyl | Moderate anti-inflammatory |
| 1-Cyclopentyl-2,2,2-trifluoroethan-1-ol | Trifluoromethyl group | High potency against cancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
